5,9-Dioxodecanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

34862-10-7 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

5,9-dioxodecanoic acid |

InChI |

InChI=1S/C10H16O4/c1-8(11)4-2-5-9(12)6-3-7-10(13)14/h2-7H2,1H3,(H,13,14) |

InChI Key |

PBMOXPAYHXFPQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCC(=O)CCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Analysis of 5,9-Dioxodecanoic Acid

This technical guide provides a detailed examination of the chemical structure, properties, and logical composition of 5,9-Dioxodecanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Identification

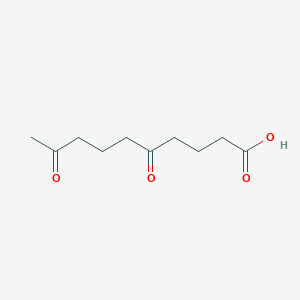

This compound is a modified fatty acid characterized by a ten-carbon backbone. The structure is defined by a carboxylic acid group (-COOH) at the first carbon (C1), and two ketone (oxo) functional groups (=O) at the fifth (C5) and ninth (C9) carbon positions. This arrangement of functional groups makes it a dicarbonyl compound and a derivative of decanoic acid.

The systematic IUPAC name, this compound, precisely describes this structure:

-

Decanoic acid: Specifies a ten-carbon aliphatic chain with a carboxylic acid as the primary functional group.

-

5,9-Dioxo: Indicates the presence of two ketone groups, located at the fifth and ninth carbon atoms of the chain, respectively. The numbering of the carbon chain begins at the carboxylic acid carbon.

Physicochemical Properties

A summary of the key identifiers and properties of this compound is presented below. This data is essential for experimental design, including solubility testing, formulation, and analytical characterization.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| SMILES String | CC(=O)CCCC(=O)CCCC(=O)O |

| InChI Key | YWSCNQNVIJMIQJ-UHFFFAOYSA-N |

| CAS Number | 53603-18-2 |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in polar organic solvents |

Structural Visualization

To better understand the relationship between the compound's name and its chemical structure, the following diagram illustrates the logical breakdown of its constituent parts.

Experimental Considerations

While specific experimental protocols for the synthesis of this compound are not widely published, its structure suggests that it could be synthesized through methods such as the oxidation of corresponding diols (5,9-dihydroxydecanoic acid) or the ozonolysis of an unsaturated precursor like oleic acid, followed by oxidative workup.

Researchers investigating this molecule should consider standard analytical techniques for verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the carbon backbone and the positions of the protons relative to the functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid (O-H and C=O stretches) and ketone (C=O stretch) functional groups.

The workflow for a typical structural verification process is outlined in the diagram below.

Physicochemical Properties of 5,9-Dioxodecanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,9-Dioxodecanoic acid is a dicarbonyl compound containing a carboxylic acid functional group. Its structure suggests potential for diverse chemical reactivity and biological activity, making a thorough understanding of its physicochemical properties essential for its application in research and development. This document provides a summary of the computed physicochemical properties of this compound, alongside generalized experimental protocols for the determination of key characteristics. Due to a lack of available experimental data in peer-reviewed literature, this guide combines computational predictions with established methodologies for similar chemical entities.

Data Presentation: Computed Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties for this compound, primarily sourced from its PubChem entry (CID 138029). These values are calculated and should be considered as estimates pending experimental verification.

| Property | Value | Source |

| Molecular Formula | C10H16O4 | PubChem |

| Molecular Weight | 200.23 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | CC(=O)CCC(CCCC(=O)O)=O | PubChem |

| InChI | InChI=1S/C10H16O4/c1-7(11)4-2-8(12)5-3-6-9(13)14/h2-6H2,1H3,(H,13,14) | PubChem |

| InChIKey | YZYXWSVFYZJBLG-UHFFFAOYSA-N | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 200.10485899 g/mol | PubChem |

| Monoisotopic Mass | 200.10485899 g/mol | PubChem |

| Topological Polar Surface Area | 71.1 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 227 | PubChem |

Experimental Protocols

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[1][2][3] A narrow melting range (e.g., < 2 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. Given that this compound is likely a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition.

Methodology: Distillation

-

Apparatus Setup: A small quantity of the compound is placed in a distillation flask. A thermometer is positioned such that the top of the bulb is level with the side arm of the distillation head. The apparatus is connected to a vacuum source.

-

Heating: The flask is heated gently.

-

Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Acid Dissociation Constant (pKa) Determination

The pKa value quantifies the acidity of the carboxylic acid group.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration: A calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting pH versus the volume of base added. The pH at the half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid.[4][5]

Solubility Determination

Solubility is determined in various solvents to understand the compound's behavior in different environments.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue. This concentration represents the solubility of the compound in that solvent at that temperature.

Mandatory Visualization

The following diagrams illustrate logical workflows and relationships relevant to the physicochemical characterization of this compound.

Caption: Workflow for Physicochemical Characterization.

Caption: Structure-Property Relationships.

Signaling Pathways

A comprehensive search of available scientific literature and databases did not yield any information on the involvement of this compound in specific biological signaling pathways. Further research would be required to investigate its potential biological activities and interactions.

References

Unveiling the Enigmatic Origins of 5,9-Dioxodecanoic Acid: A Technical Guide to its Putative Natural Sources

For Immediate Release

A Deep Dive into the Hypothetical Biosynthesis and Detection of a Novel Dioxo Fatty Acid

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current understanding and investigative methodologies surrounding the natural sources of 5,9-Dioxodecanoic acid. While no definitive natural isolation has been reported to date, compelling synthetic evidence points towards its potential role as a biosynthetic precursor to piperidine alkaloids in coniferous trees. This document outlines a theoretical framework for its natural occurrence, detailing hypothetical biosynthetic pathways, and providing robust experimental protocols for its discovery and characterization.

Introduction: The Putative Link to Pine Alkaloids

The investigation into the natural sources of this compound is primarily driven by its proposed role in the biosynthesis of piperidine alkaloids, such as (-)-pinidine, found in certain species of pine (Pinus) and spruce (Picea) trees.[1][2] A key synthetic study successfully utilized this compound as a precursor to construct the pinidine skeleton, leading to the hypothesis that this dioxo fatty acid may be a naturally occurring intermediate in the alkaloid's biosynthetic pathway.[1] This guide explores the potential biogenesis of this compound from common fatty acid precursors and provides a roadmap for its isolation and identification from botanical sources.

Hypothetical Biosynthetic Pathways

The formation of this compound in a biological system is likely to initiate from the oxidative metabolism of a longer-chain unsaturated fatty acid, such as oleic acid or linoleic acid. These pathways are common in plants and microorganisms for the production of various signaling molecules and secondary metabolites.[3][4][5] Two plausible enzymatic routes are proposed:

2.1 Pathway A: Lipoxygenase (LOX) and Subsequent Oxidation Cascade

This pathway commences with the action of a lipoxygenase enzyme on a C18 fatty acid, followed by a series of oxidative and cleavage reactions.

Caption: Hypothetical LOX-mediated pathway for this compound biosynthesis.

2.2 Pathway B: Cytochrome P450 (CYP) Mediated Oxidation

An alternative route involves the direct oxidation of a fatty acid by a cytochrome P450 monooxygenase, leading to the formation of keto functionalities.

Caption: Hypothetical CYP450-mediated pathway for this compound biosynthesis.

Experimental Protocols

The following protocols provide a comprehensive framework for the extraction, detection, and characterization of this compound from plant matrices, with a primary focus on Pinus and Picea species.

3.1 Extraction of Dicarboxylic Acids from Plant Tissue

This protocol is adapted from methods for extracting organic acids from plant tissues.[6]

-

Sample Preparation: Collect fresh needles or bark from the target plant species. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Solvent Extraction: Suspend the powdered tissue in a 2:1 (v/v) mixture of methanol and chloroform. Homogenize the mixture using a high-speed blender.

-

Phase Separation: Add distilled water to the homogenate to achieve a final solvent ratio of 2:1:0.8 (methanol:chloroform:water). Centrifuge to separate the phases. The upper aqueous-methanolic phase will contain the polar metabolites, including dicarboxylic acids.

-

Solid-Phase Extraction (SPE) Cleanup: Pass the aqueous-methanolic extract through a C18 SPE cartridge to remove non-polar contaminants. Elute the polar fraction with methanol.

-

Derivatization for GC-MS Analysis: Evaporate the eluate to dryness under a stream of nitrogen. For GC-MS analysis, derivatize the residue by adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine. Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) esters.[7]

3.2 Analytical Detection and Quantification

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7][8]

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C) to elute a wide range of compounds.

-

Ionization Mode: Electron Ionization (EI).

-

Data Analysis: Compare the obtained mass spectrum with spectral libraries (e.g., NIST) and with the spectrum of a synthesized analytical standard of this compound.

3.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is suitable for the analysis of non-volatile and thermally labile compounds and may not require derivatization.[9][10]

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, using precursor and product ion transitions specific to this compound.

3.3 Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the chemical structure of unknown compounds.[11][12][13][14]

-

Sample Preparation: The purified compound should be dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD).

-

Experiments:

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To determine the number and type of carbon atoms. The carboxyl carbons are expected to appear in the 170-185 ppm region.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the final structure.

-

Data Presentation and Quantitative Analysis

While no quantitative data for this compound in natural sources currently exists, researchers should aim to collect the following types of data. The table below provides a template for presenting such findings, with example data from related compounds for illustrative purposes.

| Parameter | Pinus ponderosa (Needles) | Picea abies (Bark) | Method of Analysis | Reference (for similar compounds) |

| Concentration (µg/g fresh weight) | To be determined | To be determined | GC-MS or LC-MS/MS | [15] |

| Relative Abundance (%) | To be determined | To be determined | GC-MS or LC-MS/MS | [16] |

| Seasonal Variation | To be determined | To be determined | Time-course analysis | [17] |

| Tissue Distribution | To be determined | To be determined | Comparative tissue analysis | [17] |

Experimental and Logical Workflow

The following diagram illustrates the overall workflow for the investigation of this compound from natural sources.

Caption: A logical workflow for the discovery and characterization of this compound.

Conclusion and Future Outlook

The existence of this compound in nature remains a tantalizing hypothesis. Its potential role as a key intermediate in the biosynthesis of pharmacologically relevant piperidine alkaloids in conifers presents a compelling case for its investigation. The methodologies outlined in this guide provide a robust framework for researchers to undertake the challenge of isolating and identifying this elusive molecule. Successful identification would not only validate its natural occurrence but also open new avenues for understanding the intricate metabolic networks within these important tree species and could potentially lead to novel drug discovery efforts. Future work should focus on targeted screening of various Pinus and Picea species, followed by isotopic labeling studies to definitively trace the biosynthetic pathway of pinidine and confirm the role of this compound as a true intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Genetic variation of piperidine alkaloids in Pinus ponderosa: a common garden study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Increased Flow of Fatty Acids toward β-Oxidation in Developing Seeds of Arabidopsis Deficient in Diacylglycerol Acyltransferase Activity or Synthesizing Medium-Chain-Length Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntnuopen.ntnu.no [ntnuopen.ntnu.no]

- 9. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. myneni.princeton.edu [myneni.princeton.edu]

- 15. scribd.com [scribd.com]

- 16. dovepress.com [dovepress.com]

- 17. researchgate.net [researchgate.net]

Technical Guide: A Hypothetical Biosynthesis Pathway for 5,9-Dioxodecanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthesis of 5,9-Dioxodecanoic acid is not well-documented in publicly available scientific literature. The following guide presents a scientifically plausible, hypothetical pathway based on known biochemical reactions. All quantitative data and experimental protocols are provided as illustrative examples for investigating such a pathway.

Introduction

This compound is a dicarbonyl derivative of the ten-carbon fatty acid, decanoic acid. While its natural occurrence and biological role are not established, its structure suggests a formation through oxidative metabolism of a fatty acid precursor. This guide proposes a hypothetical biosynthetic pathway, outlining the potential enzymatic steps, and provides a framework for its experimental validation.

The proposed pathway begins with the saturated fatty acid, decanoic acid, and proceeds through sequential hydroxylation and oxidation steps to yield the final product. The key enzyme classes implicated in this hypothetical pathway are cytochrome P450 monooxygenases and alcohol dehydrogenases.[1][2][3]

Proposed Biosynthesis Pathway

The hypothetical biosynthesis of this compound from decanoic acid is proposed to occur in four sequential enzymatic steps:

-

ω-1 Hydroxylation of Decanoic Acid: The pathway initiates with the hydroxylation of decanoic acid at the C9 position (the ω-1 position) to form 9-Hydroxydecanoic acid. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.[1][2]

-

Oxidation of 9-Hydroxydecanoic Acid: The hydroxyl group at C9 is then oxidized to a ketone, yielding 9-Oxodecanoic acid. This step is putatively catalyzed by an alcohol dehydrogenase.[3][4][5]

-

Hydroxylation of 9-Oxodecanoic Acid: The intermediate, 9-Oxodecanoic acid, undergoes a second hydroxylation, this time at the C5 position, to form 5-Hydroxy-9-oxodecanoic acid. A specific cytochrome P450 enzyme is proposed to catalyze this reaction.

-

Oxidation of 5-Hydroxy-9-oxodecanoic Acid: The final step involves the oxidation of the C5 hydroxyl group to a ketone, resulting in the formation of this compound. This reaction is also likely catalyzed by an alcohol dehydrogenase.

Below is a diagrammatic representation of this hypothetical pathway.

Caption: Hypothetical biosynthesis pathway of this compound.

Quantitative Data

As this pathway is hypothetical, no experimental quantitative data exists. The following table presents a set of plausible, illustrative enzyme kinetic parameters for the proposed reactions. These values are intended to serve as a benchmark for future experimental investigation.

| Step | Enzyme (Hypothetical) | Substrate | Product | Km (µM) | Vmax (nmol/min/mg) |

| 1 | CYP-C10-ω-1-hydroxylase | Decanoic Acid | 9-Hydroxydecanoic Acid | 50 | 10 |

| 2 | ADH-C10-OH-9-oxidase | 9-Hydroxydecanoic Acid | 9-Oxodecanoic Acid | 150 | 50 |

| 3 | CYP-C10-oxo-5-hydroxylase | 9-Oxodecanoic Acid | 5-Hydroxy-9-oxodecanoic Acid | 75 | 5 |

| 4 | ADH-C10-OH-5-oxidase | 5-Hydroxy-9-oxodecanoic Acid | This compound | 200 | 40 |

Experimental Protocols

The validation of this hypothetical pathway would require a series of biochemical and analytical experiments. Detailed methodologies for key experiments are proposed below.

4.1. In Vitro Enzyme Assays for Cytochrome P450 Activity

-

Objective: To demonstrate the hydroxylation of decanoic acid and 9-oxodecanoic acid by a candidate cytochrome P450 enzyme.

-

Methodology:

-

Enzyme Source: A candidate cytochrome P450 enzyme (and its corresponding reductase) would be heterologously expressed in a suitable system (e.g., E. coli or yeast) and purified.

-

Reaction Mixture: The assay would be performed in a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing the purified P450, its reductase, the substrate (decanoic acid or 9-oxodecanoic acid), and an NADPH regenerating system.

-

Incubation: The reaction would be initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 37°C) with shaking.

-

Reaction Termination and Extraction: The reaction would be stopped by the addition of an organic solvent (e.g., ethyl acetate) and acidification. The products would be extracted into the organic phase.

-

Analysis: The extracted products would be derivatized (e.g., by methylation) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the hydroxylated products.

-

4.2. Isotopic Labeling Studies

-

Objective: To trace the conversion of decanoic acid to this compound in a whole-cell system.[6][][8]

-

Methodology:

-

Labeled Substrate: A stable isotope-labeled decanoic acid (e.g., 13C10-decanoic acid) would be used as a tracer.[]

-

Cell Culture: A suitable cell line or microorganism (potentially one known to express a variety of cytochrome P450s) would be cultured.

-

Incubation with Tracer: The cultured cells would be incubated with the 13C10-decanoic acid for a defined period.

-

Metabolite Extraction: The cells and culture medium would be harvested, and metabolites would be extracted.

-

LC-MS Analysis: The extracts would be analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the presence of 13C-labeled intermediates and the final product, this compound. The mass shift corresponding to the incorporation of the 13C label would confirm the metabolic conversion.

-

Below is a workflow diagram for the proposed experimental validation.

Caption: A logical workflow for the experimental validation.

Conclusion

This technical guide has outlined a plausible, yet hypothetical, biosynthetic pathway for this compound. The proposed pathway, involving sequential hydroxylation by cytochrome P450 enzymes and oxidation by alcohol dehydrogenases, provides a strong foundation for future research. The experimental protocols detailed herein offer a roadmap for researchers to investigate and potentially confirm the existence and mechanisms of this novel metabolic route. Further studies are required to identify the specific enzymes involved and to elucidate the biological significance of this compound.

References

An In-depth Technical Guide on 5,9-Dioxodecanoic Acid and its Putative Role in Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction to Dicarboxylic Acids in Cellular Metabolism

Dicarboxylic acids (DCAs) are organic compounds containing two carboxylic acid functional groups. In biological systems, they are primarily generated from the ω-oxidation of fatty acids, a metabolic pathway that becomes significant when the primary route of fatty acid β-oxidation is impaired or overloaded.[1][2][3] This alternative pathway provides a mechanism for the cell to process excess fatty acids, converting them into water-soluble DCAs that can be further metabolized or excreted.

Medium-chain dicarboxylic acids (MCDAs), a class to which 5,9-Dioxodecanoic acid belongs, are of particular interest due to their potential as alternative energy substrates.[4] Unlike their monocarboxylic counterparts, their entry into mitochondria for oxidation is not solely dependent on the carnitine shuttle. The β-oxidation of even-chain dicarboxylic acids ultimately yields succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle, highlighting their anaplerotic potential.[4][5]

The Putative Metabolic Fate of this compound

This compound is a 10-carbon dicarboxylic acid featuring two ketone groups at positions C5 and C9. Its metabolism is predicted to follow the general pathways established for other dicarboxylic acids, primarily involving peroxisomal and mitochondrial β-oxidation.

A diagram illustrating the general pathway of dicarboxylic acid metabolism is presented below.

References

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Medium-chain, even-numbered dicarboxylic acids as novel energy substrates: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]

Potential Biological Activities of 5,9-Dioxodecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

5,9-Dioxodecanoic acid is a dicarbonyl compound whose biological activities remain largely unexplored. Scientific literature primarily identifies it as a putative biosynthetic precursor to the piperidine alkaloid (-)-pinidine. Direct evidence of its pharmacological effects is currently unavailable. This technical guide synthesizes the limited existing information and extrapolates potential biological activities based on the known functions of structurally related keto acids and decanoic acid derivatives. The document aims to provide a foundation for future research into the therapeutic potential of this molecule. We will explore its role in alkaloid biosynthesis and infer potential neurological and metabolic activities, supported by data from related compounds.

Introduction

This compound is a 10-carbon fatty acid derivative characterized by ketone groups at the 5th and 9th positions. While its synthesis has been documented in the context of preparing biosynthetic intermediates, its intrinsic biological properties have not been the subject of dedicated investigation.[1][2][3][4][5] This guide will, therefore, focus on two key areas: its established role as a precursor and the scientifically inferred potential for other biological activities.

Established Role: Precursor in Alkaloid Biosynthesis

The most definitive role described for this compound in the scientific literature is as a proposed intermediate in the biosynthesis of (-)-pinidine, a piperidine alkaloid.[1][3][4] The proposed biosynthetic pathway suggests that this compound can undergo a series of reactions, including amination, reduction, and cyclization, to form the characteristic piperidine ring of (-)-pinidine.

Proposed Biosynthetic Pathway of (-)-Pinidine

The following diagram illustrates the hypothetical biosynthetic pathway leading to (-)-pinidine, highlighting the position of this compound as a key intermediate.

Caption: Proposed biosynthesis of (-)-pinidine from acetate units.

Inferred Potential Biological Activities

While direct experimental data for this compound is lacking, we can infer potential activities by examining related molecules.

Potential Neurological Activity

Decanoic acid, a 10-carbon fatty acid, has demonstrated anticonvulsant effects by acting as a non-competitive antagonist of the AMPA receptor.[6] This antagonism is believed to contribute to the therapeutic effects of the ketogenic diet in epilepsy.[7] Given that this compound shares the same carbon backbone, it is plausible that it or its metabolites could modulate neuronal excitability.

The presence of ketone bodies suggests a potential role in brain energy metabolism. During periods of low glucose availability, the liver produces ketone bodies from fatty acids through a process called ketogenesis.[8][9] These ketone bodies can cross the blood-brain barrier and serve as an alternative energy source for the brain.[9][10]

Potential Metabolic Effects

As a keto acid, this compound is structurally related to the ketone bodies (acetoacetate and β-hydroxybutyrate) that are central to ketogenic metabolism.[8][11] The ketogenic state, induced by fasting or a high-fat, low-carbohydrate diet, leads to the upregulation of gluconeogenesis and the production of ketone bodies.[12] It is conceivable that this compound could influence these metabolic pathways, either as a substrate or a signaling molecule.

Summary of Biological Activities of Related Compounds

To provide a basis for future research, the following table summarizes the observed biological activities of compounds structurally related to this compound.

| Compound Class | Specific Compound | Observed Biological Activity | Reference(s) |

| Medium-Chain Fatty Acids | Decanoic Acid | Anticonvulsant (AMPA receptor antagonist) | [6] |

| Caprylic Acid | Potential cognitive benefits in Alzheimer's disease | [7] | |

| Lauric Acid | Raises total blood cholesterol (both HDL and LDL) | [13] | |

| Ketone Bodies | Acetoacetate | Alternative energy source for the brain and other tissues | [9][10] |

| β-Hydroxybutyrate | Alternative energy source; potential anti-inflammatory and protein-sparing effects | [8][12] |

Experimental Protocols for Future Investigation

To elucidate the biological activities of this compound, a systematic experimental approach is necessary. The following are proposed high-level experimental workflows.

General Workflow for In Vitro Screening

Caption: A general workflow for the in vitro screening of this compound.

Proposed Method for Investigating Neurological Effects

Objective: To determine if this compound modulates neuronal activity.

Methodology:

-

Primary Neuronal Culture: Isolate and culture primary neurons from a suitable animal model (e.g., rat hippocampus or cortex).

-

Electrophysiology: Perform whole-cell patch-clamp recordings to measure changes in membrane potential and ion channel currents in response to the application of this compound.

-

Calcium Imaging: Utilize calcium-sensitive dyes (e.g., Fura-2) to monitor intracellular calcium dynamics in neurons upon exposure to the compound.

-

Receptor Binding Assays: Conduct competitive binding assays with radiolabeled ligands for key neurotransmitter receptors, such as the AMPA receptor, to identify potential molecular targets.

Conclusion and Future Directions

This compound represents a molecule with a defined role in natural product biosynthesis but an undefined pharmacological profile. Based on the activities of structurally similar compounds, it is a candidate for investigation into its potential neurological and metabolic effects. Future research should focus on its synthesis and subsequent screening in relevant in vitro and in vivo models to validate these hypotheses. Understanding its mechanism of action could open new avenues for therapeutic development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. researchgate.net [researchgate.net]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. documentsdelivered.com [documentsdelivered.com]

- 6. AMPA receptor - Wikipedia [en.wikipedia.org]

- 7. 7 Science-Based Benefits of MCT Oil [healthline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. foundmyfitness.com [foundmyfitness.com]

- 13. Coconut oil - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 5,9-Dioxodecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5,9-Dioxodecanoic acid, a dicarbonyl carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to present a reliable, predictive analysis. This document is intended to support researchers in the identification, characterization, and utilization of this compound in scientific and drug development endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure, which incorporates a carboxylic acid functional group and two ketone moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~2.75 | Triplet | 2H | H2 |

| ~2.55 | Triplet | 2H | H4 |

| ~2.45 | Triplet | 2H | H6 |

| ~2.15 | Singlet | 3H | H10 |

| ~1.85 | Quintet | 2H | H3 |

| ~1.75 | Quintet | 2H | H7 |

| ~1.65 | Sextet | 2H | H8 |

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and temperature.[1][2][3]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| ~209 | C5, C9 (Ketone C=O) |

| ~179 | C1 (Carboxylic Acid C=O) |

| ~43 | C4, C6 |

| ~35 | C2 |

| ~30 | C10 |

| ~24 | C3 |

| ~23 | C8 |

| ~18 | C7 |

Note: The carbonyl carbons of the ketones are expected to be the most downfield, followed by the carboxylic acid carbonyl.[3]

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~2940, ~2860 | Medium | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Carboxylic acid) |

| ~1715 | Strong | C=O stretch (Ketone) |

| ~1410 | Medium | C-O-H bend |

| ~1280 | Medium | C-O stretch |

Note: The presence of two distinct carbonyl stretching frequencies for the carboxylic acid and ketone groups is a key diagnostic feature.[1][4] The broad O-H stretch is characteristic of hydrogen-bonded carboxylic acids.[1][2]

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 200 | [M]⁺ (Molecular Ion) |

| 183 | [M-OH]⁺ |

| 155 | [M-COOH]⁺ |

| 115 | McLafferty rearrangement fragment |

| 99 | Cleavage at C4-C5 |

| 85 | Cleavage at C5-C6 |

| 71 | Cleavage at C6-C7 |

| 57 | Cleavage at C8-C9 |

| 43 | [CH₃CO]⁺ |

Note: The fragmentation pattern is predicted to be complex due to the presence of multiple functional groups. Key fragmentation pathways would involve the loss of the hydroxyl and carboxyl groups, as well as α-cleavage and McLafferty rearrangements adjacent to the ketone groups.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 220 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for ¹³C in CDCl₃).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization:

-

Electron Ionization (EI): For GC-MS, use a standard EI source (70 eV).

-

Electrospray Ionization (ESI): For LC-MS, use ESI in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative.

-

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-300 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logical relationships in spectroscopic identification.

References

5,9-Dioxodecanoic Acid: A Technical Guide to its History and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,9-Dioxodecanoic acid is a dicarbonyl compound whose history is intrinsically linked to its role as a key synthetic precursor in the total synthesis of piperidine alkaloids. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its synthesis and characterization. Due to the limited availability of direct experimental data on this compound in publicly accessible literature, this guide also outlines generalized experimental protocols and expected spectroscopic characteristics based on established chemical principles.

Discovery and History

The history of this compound is not marked by a singular discovery event but rather by its emergence as a crucial intermediate in the field of natural product synthesis. Its most notable mention in chemical literature is in the context of the synthesis of the piperidine alkaloid, (-)-pinidine. A pivotal publication in the Journal of Organic Chemistry in 1975 by Leete and Carver described the synthesis of (-)-pinidine, where this compound was proposed and utilized as a putative biosynthetic precursor. This work established the importance of this dioxo acid as a valuable building block for constructing the piperidine ring system, a common motif in many biologically active alkaloids.

Subsequent research in the area of alkaloid synthesis has further solidified the utility of this compound and its derivatives. While it has not been reported to have significant natural abundance or standalone biological activity, its structural features make it an ideal starting point for various synthetic transformations.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Expected to be soluble in polar organic solvents |

| CAS Number | 30363-95-8 |

Synthesis of this compound: A Generalized Experimental Protocol

While the specific experimental details from the original 1975 publication are not fully accessible, a plausible synthetic route to this compound can be devised based on standard organic chemistry methodologies. A common approach to the synthesis of 1,5-diketones involves the Michael addition of an enolate to an α,β-unsaturated ketone, followed by further functional group manipulations.

Hypothetical Synthesis Workflow:

Caption: Generalized synthetic workflow for this compound.

Detailed Methodologies:

-

Step 1: Michael Addition: The synthesis would likely commence with a Michael addition reaction. The enolate of a suitable keto-ester, such as methyl acetoacetate, would be generated using a base (e.g., sodium methoxide in methanol). This enolate would then be reacted with an α,β-unsaturated ester, like methyl acrylate, to form a diester intermediate. The reaction would be monitored by thin-layer chromatography (TLC) until completion.

-

Step 2: Hydrolysis and Decarboxylation: The resulting diester intermediate would then be subjected to hydrolysis, typically under acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH followed by acidification) conditions. This step would convert the ester groups to carboxylic acids. Subsequent heating would promote decarboxylation of the β-keto acid moiety, yielding the final product, this compound.

-

Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely available, its structure allows for the prediction of its key spectroscopic features.

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-12 ppm.

-

Methylene Protons adjacent to Ketones (-CH₂-C=O): Triplets are expected around 2.5-2.8 ppm.

-

Methylene Protons adjacent to the Carboxylic Acid (-CH₂-COOH): A triplet is expected around 2.2-2.5 ppm.

-

Other Methylene Protons (-CH₂-): A complex multiplet would be observed in the upfield region, likely between 1.5-2.0 ppm.

¹³C NMR Spectroscopy:

-

Carboxylic Acid Carbonyl (-COOH): A signal is expected around 175-185 ppm.

-

Ketone Carbonyls (-C=O): Signals are expected in the highly deshielded region, around 200-210 ppm.

-

Methylene Carbons (-CH₂-): A series of signals would be present in the range of 20-40 ppm.

Mass Spectrometry (Electron Ionization):

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight (m/z = 200) may be observed, although it could be weak.

-

Fragmentation: Characteristic fragmentation patterns for diones and carboxylic acids would be expected, including alpha-cleavage at the carbonyl groups and loss of water (M-18) and the carboxyl group (M-45).

Biological Signaling Pathways

Currently, there is no scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Its primary significance remains in the realm of synthetic organic chemistry.

Logical Relationship in Synthesis

The synthesis of (-)-pinidine from this compound highlights a key logical relationship in organic synthesis: the use of a symmetrical or readily available precursor to construct a more complex, chiral target molecule.

Caption: Logical flow from precursor to the target alkaloid.

Conclusion

This compound stands as a testament to the importance of synthetic precursors in the advancement of natural product synthesis. While its individual discovery and properties are not extensively documented, its role in the synthesis of (-)-pinidine and other related alkaloids is a cornerstone of its scientific history. Further research into the synthesis and potential applications of this and similar dioxo acids could open new avenues in medicinal chemistry and drug development. This guide provides a foundational understanding for researchers and scientists working in these fields, while also highlighting the gaps in the current body of knowledge that warrant further investigation.

5,9-Dioxodecanoic acid synonyms and alternative names

An In-Depth Technical Guide on Dioxo Fatty Acids for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of oxidized fatty acids is a rapidly evolving field, with these molecules emerging as critical players in a host of physiological and pathological processes. This guide focuses on dioxo fatty acids, a subclass of oxidized fatty acids characterized by the presence of two ketone groups. While the initial focus of this inquiry was 5,9-Dioxodecanoic acid , a comprehensive literature review reveals a scarcity of specific data for this particular molecule. It is not listed in major chemical databases such as PubChem and lacks a registered CAS number, suggesting it is a rare or novel compound.

To provide a valuable resource for researchers in this domain, this guide will broaden its scope to cover the more general class of dioxo fatty acids, using the documented compound 9,12-Dioxo-dodecanoic acid as a primary example. This document will detail known synonyms, physicochemical properties, general experimental protocols for synthesis and analysis, and the broader biological context of oxidized fatty acids. Furthermore, a logical workflow is presented for the characterization of novel dioxo fatty acids like this compound.

Synonyms and Alternative Names

For researchers investigating related compounds, a clear understanding of nomenclature is crucial. The following table summarizes the known synonyms and identifiers for the representative dioxo fatty acid, 9,12-Dioxo-dodecanoic acid.

| Identifier Type | Identifier | Source |

| IUPAC Name | 9,12-dioxododecanoic acid | PubChem[1] |

| Depositor-Supplied Synonyms | 9,12-dioxo-dodecanoic acid | PubChem[1] |

| 9,12-dioxododecanoic acid | PubChem[1] | |

| Dodecanoic acid, 9,12-dioxo- | PubChem[1] | |

| CAS Number | 51551-01-0 | PubChem[1] |

| ChEBI ID | CHEBI:165438 | PubChem[1] |

| LIPID MAPS ID | LMFA01060092 | PubChem[2] |

Physicochemical Data

Quantitative data is essential for the design of experiments and the interpretation of results. The following table presents the computed physicochemical properties of 9,12-Dioxo-dodecanoic acid, which can serve as a reference point for researchers working with similar molecules.

| Property | Value | Source |

| Molecular Weight | 228.28 g/mol | PubChem[1] |

| Molecular Formula | C12H20O4 | PubChem[1] |

| XLogP3-AA (LogP) | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 10 | PubChem[1] |

| Exact Mass | 228.13615931 g/mol | PubChem[1] |

| Monoisotopic Mass | 228.13615931 g/mol | PubChem[1] |

| Topological Polar Surface Area | 71.1 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. This section provides generalized protocols for the synthesis and analysis of dioxo fatty acids.

General Synthesis of Dioxo Fatty Acids via Ozonolysis

Ozonolysis of unsaturated fatty acids is a common method for the preparation of their oxidized derivatives, including dioxo fatty acids.[3][4][5]

Principle: An unsaturated fatty acid is treated with ozone to cleave the double bond, forming an ozonide intermediate. Subsequent workup of the ozonide yields the desired carbonyl compounds.

Materials:

-

Unsaturated fatty acid (e.g., oleic acid, linoleic acid)

-

Solvent (e.g., methanol, dichloromethane)

-

Ozone generator

-

Reducing agent (e.g., triphenylphosphine, dimethyl sulfide) or oxidizing agent (e.g., hydrogen peroxide)

-

Silica gel for chromatography

-

Standard laboratory glassware

Procedure:

-

Dissolve the unsaturated fatty acid in a suitable solvent and cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or argon to remove excess ozone.

-

Add a workup reagent. For the synthesis of aldehydes and ketones, a reducing agent is typically used.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired dioxo fatty acid.

General Analytical Characterization of Dioxo Fatty Acids

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like fatty acid derivatives.

Principle: The sample is first derivatized to increase its volatility, then injected into a gas chromatograph where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification.

Derivatization (Methylation):

-

To the fatty acid sample, add a solution of 2% (v/v) sulfuric acid in methanol.

-

Heat the mixture at 50°C for 2 hours.

-

After cooling, add water and extract the fatty acid methyl esters (FAMEs) with an organic solvent like hexane.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it before GC-MS analysis.

GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC.

-

Separation: Use a suitable capillary column (e.g., DB-23, HP-88) and a temperature program to separate the FAMEs.

-

Detection: The mass spectrometer will generate a mass spectrum for each eluting peak, which can be compared to spectral libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule.

Principle: ¹H and ¹³C NMR spectroscopy can be used to elucidate the carbon skeleton and the position of functional groups. For a dioxo fatty acid, characteristic signals for the protons alpha to the ketone groups and the carbonyl carbons would be expected.

Sample Preparation:

-

Dissolve a few milligrams of the purified dioxo fatty acid in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Additional experiments like COSY, HSQC, and HMBC can be performed to establish connectivity within the molecule.

Biological Context and Signaling Pathways

Oxidized fatty acids are not merely byproducts of cellular metabolism but are increasingly recognized as active signaling molecules.[6][7] They are involved in a variety of cellular processes, and their dysregulation has been implicated in several diseases.

Fatty acids can undergo oxidation through enzymatic pathways (e.g., cyclooxygenases, lipoxygenases, cytochrome P450s) or non-enzymatic free radical-mediated reactions.[8] The resulting oxidized fatty acids can act as ligands for nuclear receptors, modulating gene expression, or can be incorporated into phospholipids, affecting membrane properties and cellular signaling cascades.[6]

One important pathway involving lipid peroxidation is ferroptosis , an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[9] The cellular defense against ferroptosis is primarily mediated by glutathione peroxidase 4 (GPX4), which reduces lipid hydroperoxides to non-toxic lipid alcohols.[9]

The diagram below illustrates a generalized pathway for the enzymatic oxidation of a polyunsaturated fatty acid (PUFA).

References

- 1. 9,12-Dioxo-dodecanoic acid | C12H20O4 | CID 5312888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. US20130078685A1 - Ozonolysis of unsaturated fatty acids and derivatives thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ferroptosis - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Dioxoalkanoic Acids from Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleic acid, an abundant monounsaturated fatty acid, represents a versatile and renewable feedstock for the synthesis of valuable chemical intermediates. This document provides detailed protocols for the transformation of oleic acid into functionalized ketoacids, which are of significant interest in medicinal chemistry and drug development. A robust, multi-step synthesis for 9-oxodecanoic acid is presented as a primary example, utilizing the oxidative cleavage of oleic acid to azelaic acid as the key starting point. Additionally, a proposed synthetic strategy for the more complex 5,9-dioxodecanoic acid is discussed, highlighting the chemical challenges and potential methodologies for advanced research.

Introduction

The utilization of renewable resources for the synthesis of high-value chemicals is a cornerstone of green chemistry and sustainable industrial development. Oleic acid (cis-9-octadecenoic acid), readily available from various vegetable and animal fats, is an ideal candidate for chemical valorization. Its single point of unsaturation at the C9 position allows for precise chemical modifications, most notably oxidative cleavage, to produce dicarboxylic acids and aldehydes.

Among the potential derivatives, ketoacids and dioxoalkanoic acids are particularly valuable scaffolds in medicinal chemistry. The ketone and carboxylic acid functionalities provide multiple points for molecular interaction and further derivatization, making them key building blocks for the synthesis of pharmacologically active compounds. For instance, ketoacids have been explored for their roles in metabolic pathways and as signaling molecules, with potential therapeutic applications in oncology and neurodegenerative diseases.[1][2] This document outlines detailed experimental procedures for the synthesis of such compounds from oleic acid.

Synthetic Pathway Overview

A direct, single-step synthesis of this compound from oleic acid is not well-established in the current literature. Therefore, we present a detailed protocol for a related, more synthetically accessible target, 9-oxodecanoic acid , via a multi-step pathway starting from the oxidative cleavage of oleic acid. This is followed by a discussion of a proposed, more complex route for the synthesis of the titular this compound.

Overall Workflow for the Synthesis of 9-Oxodecanoic Acid

The synthesis is divided into five key stages, starting from oleic acid and proceeding through several stable intermediates.

Caption: Workflow for the synthesis of 9-oxodecanoic acid from oleic acid.

Detailed Experimental Protocols: Synthesis of 9-Oxodecanoic Acid

Step 1: Oxidative Cleavage of Oleic Acid to Azelaic Acid

This procedure utilizes ozonolysis followed by an oxidative work-up to cleave the double bond in oleic acid, yielding azelaic acid and nonanoic acid. Azelaic acid is then isolated based on its lower solubility in cold water.

Materials:

-

Oleic Acid (technical grade, ~90%)

-

Methanol (MeOH)

-

Ozone (O₃) from an ozone generator

-

Formic Acid (HCOOH, 98-100%)

-

Hydrogen Peroxide (H₂O₂, 30% w/w)

-

Distilled Water

-

Ice

Protocol:

-

Dissolve 28.2 g (0.1 mol) of oleic acid in 200 mL of methanol in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution from an ozone generator (typically at a rate of ~5-10 g O₃/hour). Monitor the reaction by TLC or until the solution turns a persistent blue color, indicating an excess of ozone (approximately 2-3 hours).

-

Once the reaction is complete, purge the solution with nitrogen or oxygen for 15 minutes to remove excess ozone.

-

In a separate beaker, prepare a solution of 30 mL of 30% hydrogen peroxide in 60 mL of formic acid.

-

Slowly add the peroxide-formic acid solution to the cold ozonide solution with vigorous stirring. Allow the mixture to warm to room temperature and then heat to 80-90 °C for 1 hour.

-

Distill off the methanol and formic acid under reduced pressure.

-

Add 100 mL of hot water to the residue and stir well.

-

Cool the mixture in an ice bath to precipitate the azelaic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. Further purification can be achieved by recrystallization from hot water.

| Parameter | Value |

| Reactant | Oleic Acid (0.1 mol) |

| Key Reagents | O₃, H₂O₂, HCOOH |

| Solvent | Methanol |

| Temperature | -78 °C (ozonolysis) |

| Typical Yield | 75-85% (Azelaic Acid) |

| Product Purity | >95% after recrystallization |

Step 2: Mono-esterification of Azelaic Acid

This step selectively protects one of the carboxylic acid groups as a methyl ester.

Protocol:

-

In a round-bottom flask, combine 18.8 g (0.1 mol) of azelaic acid, 3.2 g (0.1 mol) of methanol, and 0.2 g of p-toluenesulfonic acid as a catalyst in 100 mL of toluene.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until approximately half of the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a mixture of starting material, mono-ester, and di-ester.

-

The desired mono-ester can be separated by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 3: Formation of 8-(Methoxycarbonyl)octanoyl Chloride

The remaining free carboxylic acid is converted to a more reactive acid chloride.

Protocol:

-

Dissolve 10.1 g (0.05 mol) of azelaic acid monomethyl ester in 50 mL of dry dichloromethane (DCM) under a nitrogen atmosphere.

-

Add 7.1 g (0.06 mol) of thionyl chloride (SOCl₂) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

Step 4: Reaction with Gilman Reagent (Lithium Dimethylcuprate)

The acid chloride is converted to a methyl ketone using a Gilman reagent.[3][4][5][6][7]

Protocol:

-

Preparation of Gilman Reagent: In a separate flask under nitrogen, suspend 5.7 g (0.03 mol) of copper(I) iodide in 50 mL of dry diethyl ether at -78 °C. Add 43 mL of a 1.4 M solution of methyllithium (MeLi) in ether (0.06 mol) dropwise. Stir the mixture for 30 minutes to form the lithium dimethylcuprate solution.

-

Reaction: Dissolve the crude 8-(methoxycarbonyl)octanoyl chloride from the previous step in 50 mL of dry diethyl ether and cool to -78 °C.

-

Add the acid chloride solution dropwise to the freshly prepared Gilman reagent.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield crude methyl 9-oxodecanoate. Purify by column chromatography.

| Parameter | Value |

| Reactant | 8-(Methoxycarbonyl)octanoyl Chloride |

| Key Reagent | Lithium Dimethylcuprate ((CH₃)₂CuLi) |

| Solvent | Diethyl Ether |

| Temperature | -78 °C to 0 °C |

| Typical Yield | 60-70% |

Step 5: Hydrolysis to 9-Oxodecanoic Acid

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Protocol:

-

Dissolve the purified methyl 9-oxodecanoate in a mixture of 50 mL of methanol and 25 mL of 2 M sodium hydroxide solution.

-

Stir the mixture at room temperature for 4-6 hours until TLC indicates the disappearance of the starting material.

-

Acidify the mixture to pH 2 with 2 M hydrochloric acid.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield 9-oxodecanoic acid as a solid.

Proposed Synthetic Strategy for this compound

The synthesis of this compound (HOOC-(CH₂)₃-CO-(CH₂)₃-CO-CH₃) from oleic acid is a significant challenge due to the need for C-C bond formation and multiple selective oxidations. A plausible, though unproven, synthetic route is proposed below for advanced research. It involves the coupling of two fragments that could potentially be derived from commodity chemicals, with one fragment's precursor (e.g., adipic acid) being conceptually linkable to oxidative cleavage products of other unsaturated feedstocks.

Proposed Reaction Scheme

References

- 1. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Gilman Reagent | PDF [slideshare.net]

- 5. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 6. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note & Protocol: Laboratory Synthesis of 5,9-Dioxodecanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,9-Dioxodecanoic acid is a dicarbonyl fatty acid that holds potential as a building block in the synthesis of various organic molecules and as a subject of study in metabolic pathways. This document provides a detailed laboratory protocol for a plausible two-step synthesis of this compound. The synthesis involves the creation of a dihydroxy intermediate, 5,9-dihydroxydecanoic acid, followed by its oxidation to the target diketone. Due to the limited availability of a direct, published synthesis for this compound, this protocol outlines a well-established chemical transformation for the key oxidation step, preceded by a proposed synthetic route for the necessary precursor.

Overall Reaction Scheme

The synthesis of this compound is proposed as a two-step process:

-

Step 2: Oxidation of 5,9-Dihydroxydecanoic Acid to this compound : This step employs the use of an oxidizing agent to convert the secondary alcohol groups of the diol into ketones. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation as it is known to oxidize secondary alcohols to ketones efficiently without significant over-oxidation.[1][2][3][4][5]

Experimental Protocols

Step 1: Proposed Synthesis of 5,9-Dihydroxydecanoic Acid

(Note: The following is a proposed synthetic route and has not been experimentally validated from existing literature. Yields are hypothetical.)

A plausible, though complex, route could start from readily available precursors and involve the following conceptual stages:

-

Protection of a C5 Keto Acid : Starting with 5-oxononanoic acid, the carboxylic acid group would first be protected, for instance, as a methyl or ethyl ester, to prevent its reaction in subsequent steps.

-

Formation of the C9 Hydroxyl Group : The ketone at the C9 position of a suitable precursor would be targeted. One approach could involve a Grignard reaction. For example, reacting a protected 9-oxodecanoate with a methyl Grignard reagent (CH3MgBr) would yield a tertiary alcohol at C9.

-

Formation of the C5 Hydroxyl Group : The ketone at the C5 position would then be reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH4).

-

Deprotection : The protecting group on the carboxylic acid would be removed through hydrolysis to yield 5,9-dihydroxydecanoic acid.

Step 2: Oxidation of 5,9-Dihydroxydecanoic Acid to this compound

This protocol details the oxidation of the diol precursor to the final product.

Materials and Reagents:

-

5,9-Dihydroxydecanoic acid

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for temperature control)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5,9-dihydroxydecanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

To this solution, add pyridinium chlorochromate (PCC) (2.2 equivalents) in one portion. The reaction is typically carried out at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (as indicated by TLC), the reaction mixture will be a dark, heterogeneous mixture.

-

Dilute the mixture with an equal volume of diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts.

-

Wash the silica gel plug with additional diethyl ether to ensure all the product is collected.

-

Combine the organic filtrates and wash them with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Data Presentation

Table 1: Reagents and Hypothetical Yields

| Step | Starting Material | Key Reagents | Product | Hypothetical Yield (%) |

| 1 | (Proposed Precursors) | (Various) | 5,9-Dihydroxydecanoic acid | (Not Determined) |

| 2 | 5,9-Dihydroxydecanoic acid | Pyridinium chlorochromate (PCC) | This compound | 85-95% |

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 5,9-Dihydroxydecanoic acid | C₁₀H₂₀O₄ | 204.26 | White to off-white solid |

| This compound | C₁₀H₁₆O₄ | 200.23 | Pale yellow oil or low-melting solid |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive protocol for the laboratory synthesis of this compound. While the synthesis of the 5,9-dihydroxydecanoic acid precursor is a proposed route requiring experimental validation, the subsequent oxidation step utilizes a well-established and reliable method. This protocol serves as a valuable resource for researchers in organic synthesis and drug development, enabling the production of this compound for further investigation and application. Careful handling of reagents and adherence to standard laboratory safety practices are essential for the successful and safe execution of this synthesis.

References

Application Notes & Protocols: Analytical Methods for the Detection of 5,9-Dioxodecanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to developing a sensitive and specific analytical method for the detection and quantification of 5,9-Dioxodecanoic acid in biological matrices. Due to the limited availability of published methods for this specific analyte, this guide outlines a proposed approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful and widely used technique for the analysis of small molecules. The protocols provided herein are intended as a starting point for method development and validation.

Introduction

This compound is a dicarboxylic acid containing two ketone functional groups. The analysis of such molecules in complex biological samples requires a highly selective and sensitive analytical method. LC-MS/MS offers the best combination of chromatographic separation and mass spectrometric detection to achieve reliable and accurate quantification. This document outlines a proposed LC-MS/MS method, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Proposed Analytical Workflow

The overall workflow for the analysis of this compound in a biological matrix, such as plasma, is depicted below. The process involves sample preparation to isolate the analyte from matrix components, followed by LC-MS/MS analysis.

Application Note: Quantification of 5,9-Dioxodecanoic Acid in Biological Fluids by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantification of 5,9-Dioxodecanoic acid in biological fluids, such as plasma and urine. The protocol utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) following a derivatization step to enhance analytical sensitivity and chromatographic performance. This method is intended for researchers, scientists, and drug development professionals investigating the role of dicarboxylic acids in various physiological and pathological processes.

Introduction

This compound is a dicarboxylic acid containing two ketone groups. The analysis of dicarboxylic acids in biological matrices is of growing interest due to their involvement in fatty acid metabolism and their potential as biomarkers for various metabolic disorders. The quantification of these compounds is challenging due to their low endogenous concentrations and poor ionization efficiency in mass spectrometry. The method presented here overcomes these challenges through a robust sample preparation procedure involving chemical derivatization, followed by sensitive detection using LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Materials and Methods

Reagents and Materials

-

This compound analytical standard (custom synthesis may be required)

-

Isotopically labeled internal standard (e.g., this compound-d4)

-

Derivatization agent (e.g., 2-picolylamine)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate

-

Pyridine

-

2-dimethylamino)pyridine (DMAP)

-

Triethylamine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

Sample Preparation

-

Sample Collection: Collect biological fluid (e.g., 200 µL of plasma or urine) in a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard solution (concentration to be optimized based on expected analyte levels) to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Derivatization:

-

Add 50 µL of a solution containing EDC (10 mg/mL) and DMAP (5 mg/mL) in acetonitrile/pyridine (1:1, v/v).

-

Add 20 µL of 2-picolylamine.

-

Incubate at 60°C for 30 minutes.

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of ethyl acetate and vortex for 1 minute.

-

Centrifuge at 3,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

-

Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-